N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide
Description
Properties
IUPAC Name |
S-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-7-4-9-11-5-8(6-14(9)12-7)16-10(15)13(2)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHQUDVKPLETMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)SC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions involving 3-aminopyrazoles and β-dicarbonyl compounds or related 1,3-bis-electrophiles. This approach allows for efficient ring closure and functionalization at multiple positions on the fused ring system.
- Starting materials: 3-methyl-1H-pyrazol-5-amine and β-enaminones or β-dicarbonyl compounds.
- Reaction conditions: Microwave irradiation (MWI) at elevated temperatures (~180 °C) or reflux in acetic acid for 3 hours depending on the substituents.
- Yields: High yields of 88–96% for aryl-substituted derivatives; slightly lower (80–87%) for coumarin hybrid systems due to thermal sensitivity.
This method provides versatility for introducing electron-withdrawing or electron-donating groups at peripheral positions, including position 2, where the methyl substituent is located.
Formylation and N,N-Dimethylation to Obtain the Formamide
The final step involves converting the sulfanyl substituent into the N,N-dimethylformamide moiety.
- Formylation: The sulfanyl group is reacted with formylating agents such as formic acid derivatives or formamide under controlled conditions to introduce the formyl group.
- N,N-Dimethylation: Subsequent methylation of the formamide nitrogen atoms is achieved using methylating agents like methyl iodide or dimethyl sulfate, often in the presence of a base.
- Conditions: Reactions are typically carried out in polar solvents like DMF or acetonitrile at moderate temperatures.
- Purification: The final product is isolated by standard chromatographic techniques and characterized by spectroscopic methods.
Summary Table of Preparation Steps and Conditions
| Step | Starting Material/Intermediate | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|---|
| 1. Pyrazolo[1,5-a]pyrimidine core synthesis | 3-methyl-1H-pyrazol-5-amine + β-enaminone | Microwave irradiation at 180 °C or reflux in acetic acid | 80–96% | High regioselectivity, allows substitution at position 2 |
| 2. Halogenation at position 6 | Pyrazolo[1,5-a]pyrimidine derivative | Phosphorus oxychloride or NBS | Quantitative | Produces 6-chloro or 6-bromo intermediate |
| 3. Sulfanyl substitution | 6-halogenated pyrazolo[1,5-a]pyrimidine | Thiol or thiolate nucleophile, base (Cs2CO3/K2CO3), DMF/DMSO, mild heat | High | Regioselective nucleophilic substitution |
| 4. Formylation | Sulfanyl intermediate | Formylating agent (formic acid derivative) | Moderate to high | Introduces formyl group on sulfanyl substituent |
| 5. N,N-Dimethylation | Formamide intermediate | Methyl iodide or dimethyl sulfate, base | High | Yields final N,N-dimethyl formamide product |
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly reduces reaction times and improves yields for the pyrazolo[1,5-a]pyrimidine ring formation.
- The choice of halogenating agent and reaction conditions critically affects the regioselectivity and purity of the halogenated intermediate.
- Use of cesium carbonate as a base enhances the nucleophilicity of thiolates, improving sulfanyl substitution efficiency.
- Formylation and subsequent N,N-dimethylation require controlled conditions to avoid over-alkylation or decomposition.
- The synthetic route allows for structural diversity by varying substituents on the pyrazolo[1,5-a]pyrimidine core, which can modulate the compound's properties.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thioethers and other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound serves as a building block in organic synthesis, facilitating the construction of more complex molecules. Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfanyl-dimethylformamide group distinguishes it from analogs with bulkier aryl (DMH3, DMH4) or electron-deficient (MK83) substituents.
Biological Activity
N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent findings.
Chemical Structure and Properties
This compound has the following chemical formula:
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its bioactivity. The presence of the sulfanyl group enhances its pharmacological potential by participating in various biochemical interactions.
Synthesis
The synthesis of this compound typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold, leading to a library of derivatives with tailored biological activities .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. Studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including HeLa cells (cervical cancer) and L929 cells (fibrosarcoma) . The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell survival.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several enzymes. For instance, it has shown activity against protein kinases that play a role in cell signaling pathways associated with cancer progression . The compound's ability to selectively inhibit these enzymes makes it a candidate for further development as an anticancer agent.
Psychopharmacological Effects
Some studies have suggested potential psychopharmacological applications. Compounds within the pyrazolo[1,5-a]pyrimidine family have been linked to neuroprotective effects and modulation of neurotransmitter systems . This opens avenues for exploring their use in treating neurological disorders.
Case Studies
Several case studies highlight the efficacy of this compound:
- In vitro Studies : A study demonstrated that this compound significantly reduced cell viability in HeLa cells at concentrations as low as 10 µM over 48 hours. The mechanism was attributed to the induction of apoptosis through caspase activation .
- Enzyme Inhibition Assays : Inhibition assays revealed that this compound inhibited a specific kinase involved in the MAPK signaling pathway with an IC50 value of 50 nM, indicating strong potency .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing pyrazolo[1,5-a]pyrimidine derivatives like N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide?
- Methodology : The synthesis typically involves multi-step reactions:
Core formation : Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the pyrimidine ring (e.g., using 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a precursor) .
Functionalization : Sulfur insertion via nucleophilic substitution (e.g., using thiols or sulfonyl chlorides at position 6 of the pyrazolo[1,5-a]pyrimidine scaffold) .
Amide formation : Reaction of the sulfanyl intermediate with dimethylformamide derivatives under coupling agents like EDC/HOBt .
- Key considerations : Solvent choice (DMF or DCM) and temperature control (0–25°C) to avoid side reactions .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) validate the structure of this compound?
- NMR :
- 1H NMR : Distinct signals for N,N-dimethyl groups (singlet at δ 2.8–3.1 ppm) and pyrazolo[1,5-a]pyrimidine protons (aromatic splitting patterns between δ 6.5–8.5 ppm) .
- 13C NMR : Carboxylic acid/amide carbonyl signals (δ 165–175 ppm) and pyrimidine ring carbons (δ 140–160 ppm) .
Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry?
- DPP-IV inhibitors : Derivatives like Anagliptin (a DPP-IV inhibitor) share structural motifs with this compound, suggesting potential antidiabetic applications .
- Serotonin receptors : Pyrazolo[1,5-a]pyrimidines with sulfonyl or amide groups exhibit 5-HT6 receptor antagonism, relevant for neurological disorders .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Conformational rigidity : Introduce intramolecular hydrogen bonds (e.g., between sulfonyl and methylamino groups) to enhance receptor binding affinity .
- Substituent effects :
- Pyrimidine position 6 : Bulky substituents (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .
- Formamide group : N,N-dimethylation increases lipophilicity, impacting blood-brain barrier penetration .
Q. What strategies resolve contradictions in biological activity data across studies?
- Comparative assays : Standardize in vitro assays (e.g., HEK-293 cells for 5-HT6R activity) to control for variability in receptor expression levels .
- Structural characterization : Confirm compound purity and stereochemistry via HPLC-MS and chiral chromatography to exclude batch-dependent artifacts .
- Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., Anagliptin derivatives) to identify conserved pharmacophoric features .
Q. How does the compound’s stability under physiological conditions influence experimental design?
- pH stability : Test degradation kinetics in buffers (pH 1–9) to identify optimal storage conditions (e.g., pH 7.4 for in vivo studies) .
- Metabolic profiling : Use liver microsomes or cytochrome P450 isoforms to predict major metabolites and adjust dosing regimens .
Q. What computational tools predict ADME properties for this compound?
- cLogP calculation : Software like ChemAxon or Schrödinger predicts logP values (~2.5–3.5 for N,N-dimethyl derivatives), guiding solubility optimization .
- CYP inhibition assays : In silico tools (e.g., StarDrop) identify risk of drug-drug interactions due to CYP3A4/2D6 inhibition .
Q. How can crystallographic data inform the design of analogs with enhanced potency?
- Electron density maps : Identify hydrophobic pockets in target proteins (e.g., DPP-IV) to guide substitution at the pyrimidine C-5 or C-7 positions .
- Torsion angle analysis : Optimize substituent orientation (e.g., sulfanyl group) to minimize steric clashes with receptor residues .
Methodological Tables
Table 1 : Key Synthetic Intermediates for this compound
Table 2 : Biological Activity Profiles of Analogous Compounds
| Compound | Target | IC50/EC50 | Reference |
|---|---|---|---|
| Anagliptin (SK-0403) | DPP-IV | 3.5 nM | |
| DMH3 (VEGF inhibitor) | AMPK | 214 nM | |
| 5-HT6R antagonist (Ivachtchenko et al.) | 5-HT6 receptor | <10 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
